molecular formula C16H24N4O4 B8355910 (3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine

Cat. No.: B8355910
M. Wt: 336.39 g/mol
InChI Key: RZYYTLKFSSYXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine is a synthetic organic compound with the molecular formula C16H24N4O4 It is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nitration reaction, where a pyridine derivative is treated with a nitrating agent under controlled conditions.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitropyridine derivatives.

Scientific Research Applications

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.

    tert-butyl (5-nitropyridin-3-yl)carbamate: A closely related compound with a similar nitropyridine structure.

Uniqueness

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine is unique due to the combination of its piperidine ring, nitropyridine moiety, and tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-11-7-12(18-15(21)24-16(2,3)4)10-19(9-11)13-5-6-17-8-14(13)20(22)23/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,18,21)

InChI Key

RZYYTLKFSSYXMI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting enantiomer), tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer). A racemic mixture of cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate (8.36 g, 39.0 mmol) (Preparation XXXIV, step 2) in 2-propanol (100 mL) was treated with 4-chloro-3-nitropyridine (5.11 g, 32.2 mmol, Alfa Aesar, Ward Hill, Mass.) and Et3N (16.3 mL, 117 mmol). The mixture was heated to 80° C. and stirred for 1.5 h. The reaction mixture was then concentrated under reduced pressure, treated with water and extracted with EtOAc (2×100 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes) to afford rac-tert-butyl (5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (3.11 g, 9.25 mmol, 24% yield) as a 76:24 ratio of cis:trans diastereomers. The mixture was purified by supercritical-fluid chromatography (Chiralcel OJ-H column (21×250 mm, 5 μm), 92% liquid CO2/8% EtOH (20 mM NH3), 70 mL/min). The crude material was repurified by supercritical-fluid chromatography (Chiralcel OZ-H column (21×250 mm, 5 μm), 85% liquid CO2/15% EtOH (20 mM NH3), 70 mL/min) to afford tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting peak) (900 mg, 14% yield), which eluted first from analytical supercritical-fluid chromatography (Chiralcel OZ-H column (4.6×150 mm, 5 μm), 85% liquid CO2/15% EtOH (0.1% diethylamine), 4 mL/min) and was obtained as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 7.02 (1 H, br. s.), 4.43 (1 H, br. s.), 3.89 (1 H, d, J=10.2 Hz), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=12.3 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.1 Hz), 1.84 (1 H, dd, J=11.2, 4.3 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=12.3 Hz), 0.92 (3 H, d, J=6.5 Hz); and tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer) (890 mg, 13.5% yield) eluted second analytical supercritical-fluid chromatography (same conditions as above) as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 6.94-7.07 (1 H, m), 4.42 (1 H, br. s.), 3.88 (1 H, br. s.), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=11.2 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.3 Hz), 1.84 (1 H, dd, J=11.1, 4.4 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=11.8 Hz), 0.92 (3 H, d, J=6.7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate
Quantity
8.36 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
5.11 g
Type
reactant
Reaction Step Four
Name
Quantity
16.3 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.